

# The Discovery and Development of Iberdomide: A Technical Guide to a Novel CELMoD

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## Compound of Interest

Compound Name: *Iberdomide*

Cat. No.: B608038

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## Executive Summary

**Iberdomide** (formerly CC-220) is a potent, orally bioavailable, novel Cereblon E3 Ligase Modulatory Drug (CELMoD) that represents a significant advancement in the field of targeted protein degradation.<sup>[1]</sup> Building upon the legacy of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, **iberdomide** was rationally designed for enhanced binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[1][2]</sup> This heightened affinity leads to more efficient and profound degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of malignant cells in hematological cancers such as multiple myeloma.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental data, and clinical development of **iberdomide**.

## Introduction: The Evolution from IMiDs to CELMoDs

The therapeutic success of thalidomide and its analogs, lenalidomide and pomalidomide, established the principle of modulating the CRBN E3 ligase complex to induce the degradation of specific protein targets. However, the development of resistance to these agents necessitated the creation of next-generation compounds with improved potency and efficacy, even in resistant settings. CELMoDs are a class of compounds purposefully designed to bind to CRBN with higher affinity and specificity than their predecessors. **Iberdomide** is a first-in-

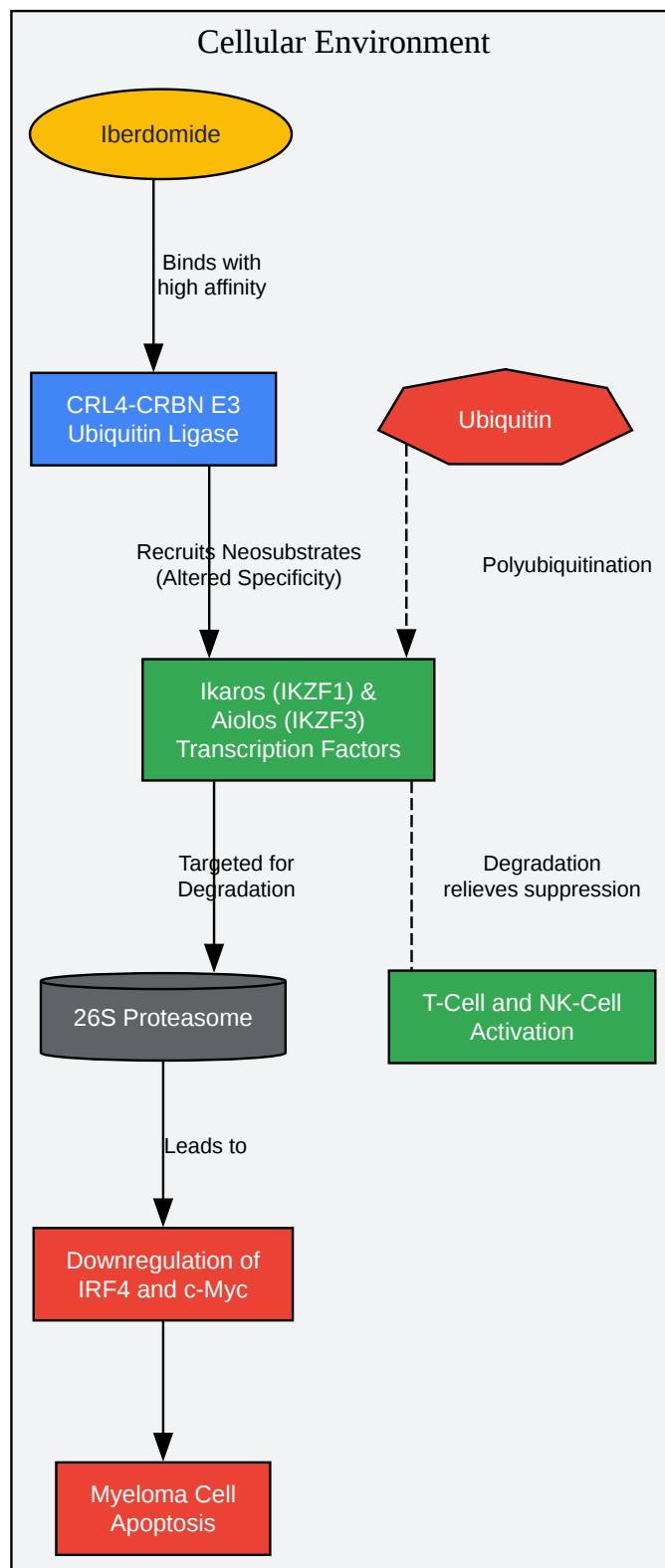
class, single-enantiomer CELMoD that emerged from these efforts, showing potent antitumor and immunostimulatory activities.

## Mechanism of Action: Enhanced Ubiquitin-Mediated Degradation

**Iberdomide**'s mechanism of action is centered on the ubiquitin-proteasome system. It acts as a "molecular glue," binding to the CCRN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CCRN) complex. This binding event alters the substrate specificity of the complex, inducing the recruitment of neosubstrates Ikaros and Aiolos.

Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex. This polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which is crucial for myeloma cell proliferation and survival, and exerts potent immunostimulatory effects by modulating T-cell and NK-cell activity.

The key differentiator for **iberdomide** is its high binding affinity for CCRN, which is over 20-fold higher than that of lenalidomide and pomalidomide. This leads to a more stable and efficient CCRN-drug-substrate complex, resulting in faster and more profound degradation of Ikaros and Aiolos.



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**Iberdomide's mechanism of action on the CRL4-CRBN E3 ligase complex.**

## Quantitative Data Summary

**Iberdomide's** superior potency compared to earlier IMiDs is evident across various assays. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Potency and Binding Affinity

Parameter	Iberdomide (CC-220)	Pomalidomide	Lenalidomide	Reference(s)
CRBN Binding (IC <sub>50</sub> )	~60 nM	>1 μM	>1 μM	
Aiolos				
Degradation (EC <sub>50</sub> )	~0.5 nM	-	-	
Ikaros				
Degradation (EC <sub>50</sub> )	~1.0 nM	-	-	
Anti-dsDNA Inhibition (IC <sub>50</sub> )	~10 nM	-	-	

Table 2: Pharmacokinetic Properties in Healthy Subjects (Single Dose)

Parameter	Value	Reference(s)
Terminal Half-Life (t <sub>1/2</sub> )	9-13 hours	
Time to Cmax (Tmax)	2-4 hours	
Dose Proportionality	Linear exposure from 0.1 to 6 mg	

Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)

Study / Combination	Patient Population	Overall Response Rate (ORR)	Reference(s)
CC-220-MM-001 (Phase Ib/IIa)	Heavily pretreated RRMM	32.2%	
Iberdomide + Dexamethasone	IMiD-refractory RRMM	35.3%	
I2D Study (Phase II)	Elderly, first relapse	65%	
Iberdomide + Ixazomib + Dex			
EXCALIBER-RRMM (Phase III)	RRMM after 1-2 prior lines	Statistically significant improvement in MRD negativity	
Iberdomide + Daratumumab + Dex			

## Key Experimental Protocols

The characterization of CELMoDs like **iberdomide** relies on a suite of biochemical and cellular assays.

### Cereblon Binding Assay

A competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is commonly used to determine the binding affinity of a compound to CCRN.

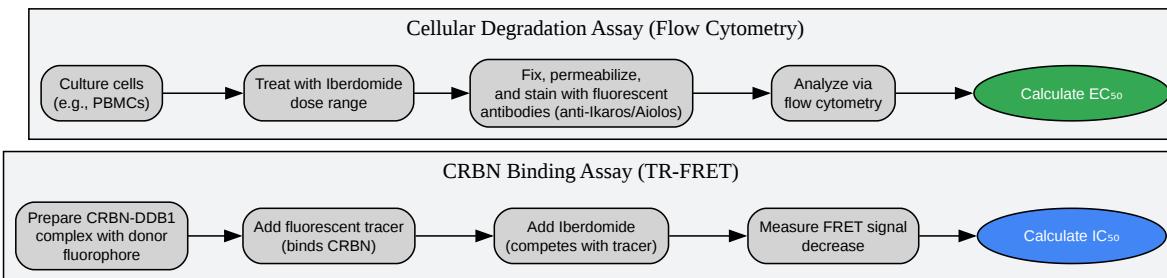
- Principle: This assay measures the displacement of a fluorescently labeled tracer from a tagged CCRN protein by the unlabeled test compound (**iberdomide**).
- Methodology:
  - A biotinylated CCRN-DDB1 complex is bound to a streptavidin-terbium donor fluorophore.
  - A fluorescently labeled thalidomide analog (tracer) is added, which binds to CCRN, bringing a fluorescent acceptor into proximity with the donor, generating a FRET signal.

- Increasing concentrations of **iberdomide** are added, which compete with the tracer for binding to CRBN.
- The displacement of the tracer leads to a decrease in the FRET signal.
- The IC<sub>50</sub> value is calculated from the dose-response curve, representing the concentration of **iberdomide** required to displace 50% of the tracer.

## Cellular Substrate Degradation Assay

This assay quantifies the reduction of Ikaros and Aiolos protein levels within cells following treatment with **iberdomide**.

- Principle: Western blot or flow cytometry is used to measure target protein levels in cell lysates or intact cells.
- Methodology (Flow Cytometry):
  - Peripheral blood mononuclear cells (PBMCs) or multiple myeloma cell lines are cultured.
  - Cells are treated with a dose range of **iberdomide** or a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).
  - Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular proteins.
  - Cells are stained with fluorescently labeled antibodies specific for Ikaros and Aiolos, as well as cell surface markers (e.g., CD19 for B cells, CD3 for T cells).
  - The mean fluorescence intensity (MFI) of the Ikaros and Aiolos signals is measured by flow cytometry.
  - The EC<sub>50</sub> value is determined as the concentration of **iberdomide** that causes a 50% reduction in the target protein's MFI.



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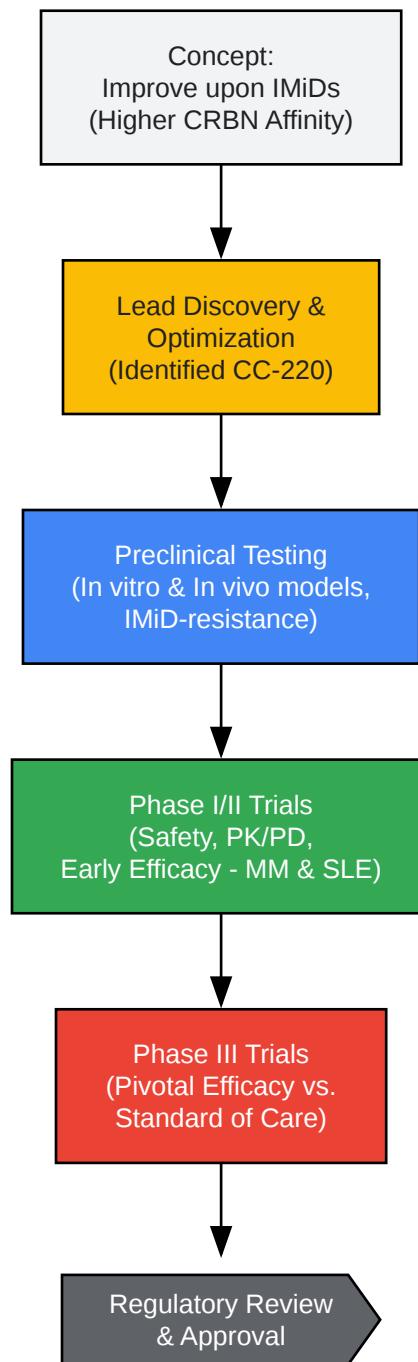
Generalized workflows for key CELMoD characterization assays.

## Drug Discovery and Clinical Development Pathway

The development of **iberdomide** followed a structured path from initial concept to late-stage clinical trials.

- **Target Identification & Validation:** Building on the known mechanism of IMiDs, CRBN was the validated target. The goal was to create a compound with superior CRBN binding and subsequent degradation of Ikaros and Aiolos.
- **Lead Optimization:** Chemical structures were modified to enhance interactions with the CRBN binding pocket, leading to the identification of **iberdomide** (CC-220) as a potent, single-enantiomer candidate.
- **Preclinical Studies:** In vitro and in vivo models demonstrated **iberdomide**'s potent anti-myeloma activity, especially in IMiD-resistant cell lines, and its immunostimulatory effects.
- **Phase I/II Clinical Trials:** First-in-human studies (e.g., CC-220-MM-001) established the safety, tolerability, pharmacokinetics, and pharmacodynamics of **iberdomide**, and showed promising antitumor activity in heavily pretreated patients with multiple myeloma and systemic lupus erythematosus.

- Phase III Clinical Trials: Large, randomized trials like EXCALIBER-RRMM were initiated to compare **iberdomide**-based combinations against standard-of-care regimens, with primary endpoints including progression-free survival and minimal residual disease (MRD) negativity.



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Logical flow of **Iberdomide**'s development process.

## Conclusion

**Iberdomide** is a paradigm of rational drug design in the field of targeted protein degradation. By significantly enhancing binding affinity to Cereblon, it achieves more potent and complete degradation of the oncogenic transcription factors Ikaros and Aiolos. Preclinical data and maturing clinical trial results have demonstrated its potential to overcome resistance to previous generations of immunomodulatory agents, positioning **iberdomide** as a cornerstone of future combination therapies for multiple myeloma and a promising agent for autoimmune diseases like systemic lupus erythematosus. Its development provides a clear blueprint for the continued evolution of CELMoDs as a powerful therapeutic modality.

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